molecular formula C16H16INO B311270 N-(4-iodophenyl)-4-phenylbutanamide

N-(4-iodophenyl)-4-phenylbutanamide

Cat. No.: B311270
M. Wt: 365.21 g/mol
InChI Key: RDDUUCALCRLFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Iodophenyl)-4-phenylbutanamide is a halogenated aromatic amide characterized by a butanamide backbone substituted with a 4-iodophenyl group and a phenyl moiety. Structural analogs, such as N-(4-bromophenyl)-4-phenylbutanamide (CAS: 300727-34-8, molecular weight: 318.21 g/mol) and N-(4-ethoxyphenyl)-4-phenylbutanamide (CAS: 430464-32-7, molecular weight: 283.36 g/mol), suggest that iodine substitution significantly increases molecular weight compared to bromine or ethoxy groups .

For example, iodine’s large atomic radius and polarizability may enhance intermolecular interactions in crystalline phases or binding to biological targets .

Properties

Molecular Formula

C16H16INO

Molecular Weight

365.21 g/mol

IUPAC Name

N-(4-iodophenyl)-4-phenylbutanamide

InChI

InChI=1S/C16H16INO/c17-14-9-11-15(12-10-14)18-16(19)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,18,19)

InChI Key

RDDUUCALCRLFAT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)I

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • In maleimide derivatives (), halogen size (F vs. I) had minimal impact on inhibitory potency against monoacylglycerol lipase (MGL), with IC₅₀ values ranging from 4.34 μM (iodo) to 5.18 μM (fluoro). This suggests electronic effects (e.g., electronegativity) may dominate over steric factors in this scaffold .
  • For phenylbutanamides, iodine’s larger atomic radius may reduce solubility compared to bromine or ethoxy analogs, though direct solubility data are unavailable.
2.2 Alkoxy-Substituted Analogs

N-(4-Ethoxyphenyl)-4-phenylbutanamide (molecular weight: 283.36 g/mol) replaces iodine with an ethoxy group (-OCH₂CH₃). The ethoxy group’s electron-donating nature may enhance solubility in polar solvents compared to the electron-withdrawing iodine .

2.3 Chain-Length Variants
  • N-(4-Iodophenyl)acetamide (CAS: 622-50-4, molecular weight: 261.06 g/mol): A shorter acetamide chain reduces molecular weight by ~96 g/mol compared to the butanamide derivative. This likely increases metabolic stability but may reduce binding affinity in targets requiring longer hydrophobic interactions .
  • N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide (CAS: 348163-50-8): Incorporation of a dichlorophenoxy group introduces additional lipophilicity and steric bulk, which could enhance membrane permeability but complicate synthesis (e.g., lower yields due to steric hindrance, as seen in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.